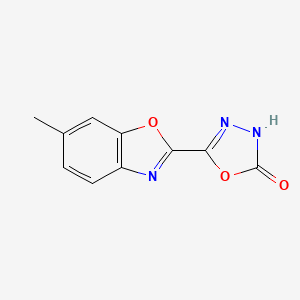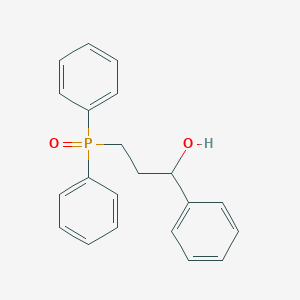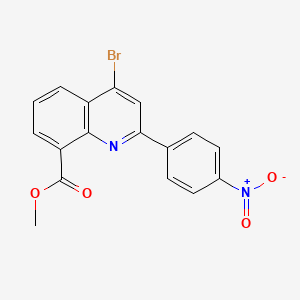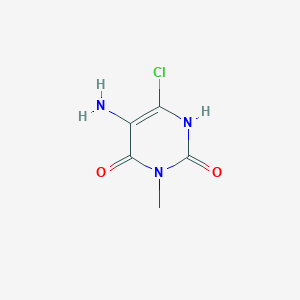
5-(6-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazole derivatives.
準備方法
The synthesis of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 6-methylbenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method involves the use of phosphorous oxychloride as a dehydrating agent, which facilitates the cyclization process . The reaction conditions usually require refluxing the reactants at elevated temperatures for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
化学反応の分析
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the enzyme prostaglandin H2 synthase (PGHS), which plays a key role in the inflammatory response . Molecular docking studies have shown that the compound binds effectively to the active site of PGHS, thereby preventing the synthesis of pro-inflammatory mediators .
類似化合物との比較
5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its antimicrobial properties.
2-Methylbenzo[d]oxazol-6-yl)methanol: Used in the synthesis of various pharmaceuticals.
Benzo[d]thiazole-2-thiol derivatives: Studied for their quorum sensing inhibition in bacteria.
The uniqueness of 5-(6-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
特性
CAS番号 |
78620-17-4 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC名 |
5-(6-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-5-2-3-6-7(4-5)15-8(11-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |
InChIキー |
RHAHKABNFWOMTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=NNC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Heptylbenzo[f]quinazoline-1,3-diamine](/img/structure/B12914186.png)

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)





![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)
![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)


